

# Application Notes: Valorization of Tomato Processing By-products

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## Compound Focus: Fluazifop-p-butyl

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## Introduction and Economic Context

The global tomato processing industry is a major food manufacturing sector, with an annual production exceeding 180 million tons worldwide [1]. A significant challenge for this industry is the management of the **3-5% (by weight) of raw tomatoes** that become processing by-products (tomato pomace), leading to both disposal issues and the wasting of valuable resources [1]. Currently, this pomace is primarily used as animal feed, composted, or sent to landfills [1].

However, research has conclusively shown that tomato pomace is a rich source of high-value compounds, including **lycopene, polyphenols, pectin, oils, and proteins** [1]. The recovery of these compounds represents a strategic opportunity to address environmental concerns and meet growing consumer demand for natural ingredients in the food, cosmetic, and pharmaceutical industries [1]. The global tomato processing market is navigating challenges such as supply chain disruptions and inflation but is simultaneously being driven by trends like digitalization, sustainable packaging, and a preference for healthy, clean-label products [2].

## Chemical Composition of Tomato Pomace

Tomato pomace typically consists of approximately 56% pulp and peels and 44% seeds on a dry basis, though this can vary with the processing method [1]. The composition of peels and seeds differs

significantly, suggesting that separation can enhance the recovery of specific compounds.

The table below summarizes the chemical composition of tomato pomace and its constituents.

Material	Fibres (g/100 g dw)	Proteins (g/100 g dw)	Oil (g/100 g dw)	Lycopene ( $\times 10^3$ g/100 g dw)	References
Pomace	39.11 – 59.03	15.08 – 24.67	2.00 – 16.24	9.82 – 611.105	[1]
Peels	62.79 – 78.56	1.85 – 11.13	1.63 – 5.50	50 – 1930	[1]
Seeds	~16.00	20.2 – 40.94	17.80 – 24.50	22.01 – 37.43	[1]

#### Key Insights:

- **Peels** are the richest source of **dietary fibers** and **lycopene**.
- **Seeds** contain high concentrations of **proteins** and **oil**, which is rich in unsaturated fatty acids like linoleic acid (48.2-56.1%) [1].
- This compositional data is critical for designing a targeted, multi-step valorization process.

## Green Technologies for Enhanced Extraction

Conventional solvent extraction (CSE) methods often have drawbacks, including long extraction times, high solvent consumption, and potential degradation of heat-sensitive compounds [1]. Several "green" technologies have been developed to overcome these limitations by disrupting plant cell walls more efficiently.

The following table compares the strengths and critical factors of several emerging extraction techniques.

Technology	Acronym	Key Strengths	Critical Factors for Maximizing Yield
Pulsed Electric Fields	PEF	Electroporation of cell membranes; reduces extraction time and energy.	Optimal electric field strength (kV/cm); number of pulses; treatment temperature.

Technology	Acronym	Key Strengths	Critical Factors for Maximizing Yield
Ultrasound-Assisted Extraction	UAE	Cavitation disrupts cells; enhances mass transfer.	Ultrasound power (W) and frequency (kHz); solvent selection; extraction time.
Microwave-Assisted Extraction	MAE	Rapid and selective heating of plant matrix.	Microwave power (W); solvent dielectric constant; vessel pressure.
Supercritical Fluid Extraction	SFE-CO2	Uses CO <sub>2</sub> as solvent; ideal for non-polar compounds (e.g., lycopene).	Pressure (bar) and Temperature (°C) to tune solvent density; cosolvents (e.g., ethanol).
High-Pressure Homogenization	HPH	Physical disruption of biomass into fine slurry.	Operating pressure (bar); number of homogenization cycles; initial particle size.

## Signaling Pathways in Tomato Fruit Quality

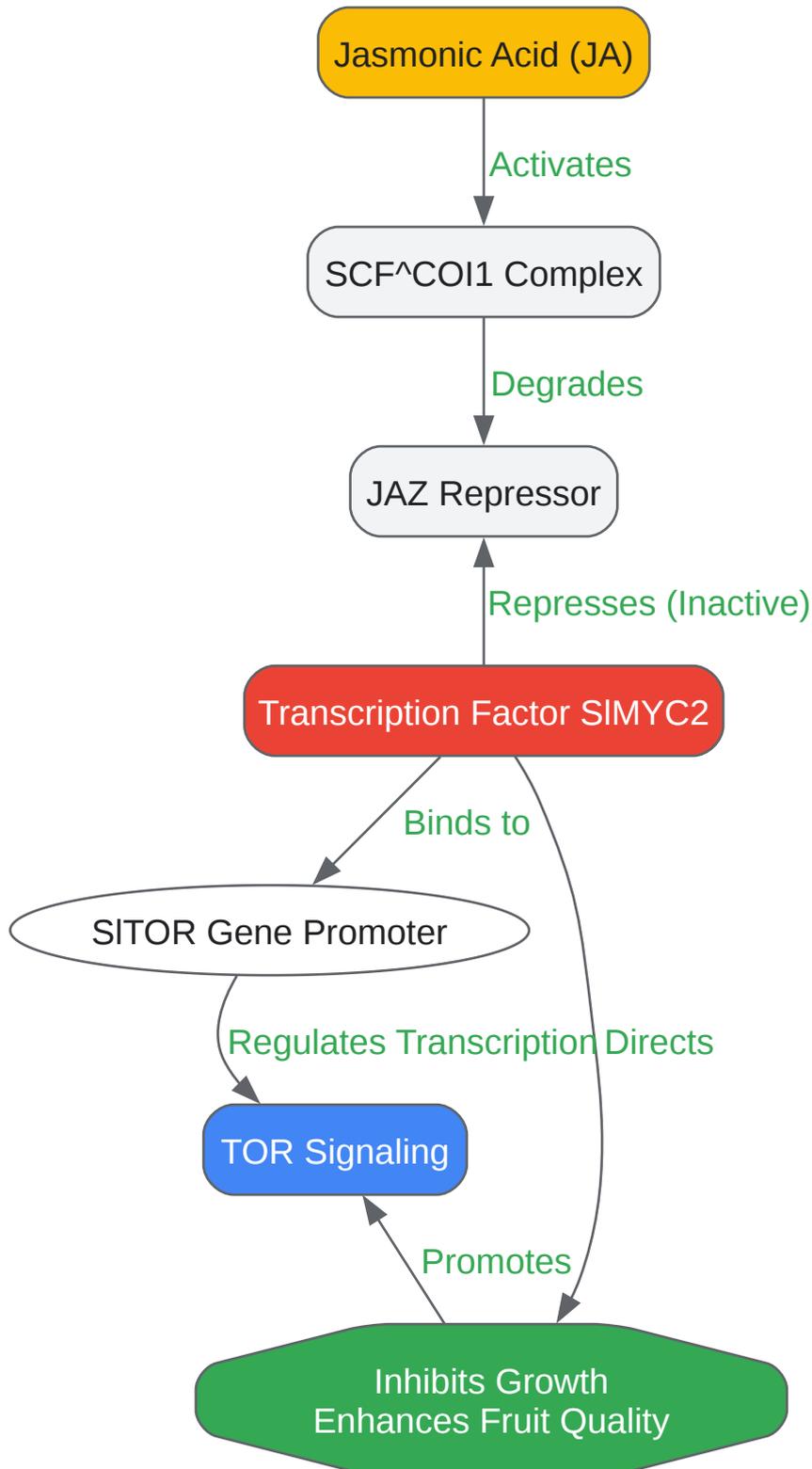
Beyond direct extraction, understanding the molecular pathways that govern fruit quality is essential for breeding and biotechnology. The transcription factor **SIMYC2** is a key mediator of jasmonic acid (JA) signaling and interacts with other pathways to regulate growth and fruit quality [3].

### Key Research Findings:

- **JA Signaling & SIMYC2:** Treatment with methyl jasmonate (MeJA) and SIMYC2 overexpression inhibits seedling growth but enhances fruit quality traits, increasing the **sugar-acid ratio, lycopene, carotenoids, soluble sugars, total phenols, and flavonoids** [3].
- **TOR Signaling:** Target of Rapamycin (TOR) signaling positively regulates growth and photosynthesis. Inhibition of TOR increases JA content and suppresses growth [3].
- **Pathway Integration:** SIMYC2 directly binds to the promoter of the **SITOR** gene, acting as a molecular bridge that integrates JA and TOR signaling pathways to coordinately regulate tomato development and fruit quality [3].

The following diagram illustrates the interaction between these key pathways, providing a visual summary for researchers.

## JA and TOR Signaling Interaction in Tomato



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Diagram 1: SIMYC2 integrates JA and TOR signaling to regulate tomato growth and fruit quality [3].

## Detailed Experimental Protocols

### Protocol 1: Pulsed Electric Field (PEF) Pretreatment for Enhanced Lycopene Recovery from Tomato Peels

This protocol outlines the use of PEF as a pretreatment to conventional solvent extraction to improve the yield of lycopene from tomato peels [1].

- **Principle:** PEF induces electroporation of cell membranes, facilitating the release of intracellular compounds.
- **Materials:**
  - Fresh or dried tomato peels.
  - PEF treatment chamber.
  - Power supply.
  - Solvent (e.g., hexane, ethyl acetate, or ethanol).
  - Standard laboratory equipment (centrifuge, rotary evaporator, etc.).
- **Procedure:**
  - **Sample Preparation:** Homogenize tomato peels in a conductive medium (e.g., low-conductivity water) to a defined solid-to-liquid ratio (e.g., 1:10).
  - **PEF Treatment:** Circulate the suspension through the PEF chamber. Treat with an electric field strength of 0.5-3 kV/cm for a specific number of pulses (e.g., 100 pulses at 1 Hz).
  - **Extraction:** Subject the PEF-treated slurry to solvent extraction. Optimize parameters like solvent type, temperature (e.g., 40-60°C), and time (e.g., 30-120 min).
  - **Separation & Analysis:** Separate the extract by centrifugation. Analyze the lycopene content in the supernatant using a spectrophotometer (measure absorbance at 472 nm) or HPLC.
- **Notes:** Electric field strength and total energy input are critical. Compare against a non-PEF-treated control to quantify yield enhancement.

### Protocol 2: Analysis of JA Signaling Components via Yeast One-Hybrid Assay

This protocol is used to verify the direct binding of the SIMYC2 transcription factor to the SITOR promoter, as described in the research [3].

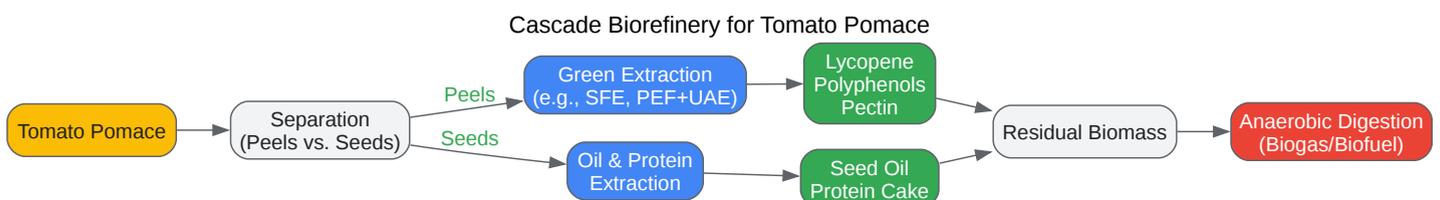
- **Principle:** A transcription factor (SIMYC2) is expressed in yeast. If it binds to a specific DNA sequence (SITOR promoter) upstream of a reporter gene, it activates the gene's expression.
- **Materials:**
  - Yeast One-Hybrid system (e.g., Yeastmaker system).

- Cloned *SITOR* promoter sequence inserted into a pHIS2 vector or similar.
- Cloned *SIMYC2* cDNA in an expression vector (e.g., pGADT7).
- Yeast strain (e.g., Y187).
- SD media lacking specific amino acids for selection.
- **Procedure:**
  - **Bait Construction:** Clone a ~500-2000 bp fragment of the *SITOR* promoter into the pHIS2 bait vector.
  - **Prey Construction:** Clone the full-length cDNA of *SIMYC2* into the pGADT7 prey vector.
  - **Yeast Transformation:** Co-transform the bait and prey constructs into the Y187 yeast strain.
  - **Selection & Analysis:** Plate transformed yeast on SD/-Leu/-Trp medium to select for both plasmids. Subsequently, streak positive colonies on SD/-Leu/-Trp/-His plates supplemented with a competitive inhibitor (e.g., 3-AT) to test for reporter gene (*HIS3*) activation, indicating binding.
- **Notes:** Use empty prey vector co-transformed with the bait as a negative control. The concentration of 3-AT must be optimized to suppress background growth.

## Integrated Biorefinery: A Cascade Approach

To maximize resource efficiency and adhere to a "near-zero discharge" concept, a cascade approach is recommended [1]. This involves sequentially targeting different compounds from the same batch of biomass, with the final residue used for energy production.

The workflow below outlines a potential cascade process for comprehensive tomato pomace valorification.



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Diagram 2: A sequential cascade approach for the integrated valorization of tomato pomace [1].

## Conclusion

Tomato processing by-products are not waste but a valuable resource for a range of high-value compounds. The application of green extraction technologies can significantly enhance the efficiency and sustainability of recovery processes. Furthermore, understanding the molecular basis of fruit quality, such as the SIMYC2-mediated integration of JA and TOR signaling, opens new avenues for improving raw materials at the source. Adopting an integrated cascade biorefinery model presents a comprehensive solution for the tomato industry to reduce waste, generate additional revenue, and move towards a circular economy.

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